Chemical and physical properties of methyl 4-(2,2,2-trifluoroethoxy)benzoate
Chemical and physical properties of methyl 4-(2,2,2-trifluoroethoxy)benzoate
An In-depth Technical Guide to Methyl 4-(2,2,2-trifluoroethoxy)benzoate: Properties, Synthesis, and Characterization
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The trifluoroethoxy group, in particular, is a privileged motif, prized for its ability to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity. When appended to a versatile scaffold like methyl benzoate, it creates Methyl 4-(2,2,2-trifluoroethoxy)benzoate, a compound of significant interest for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of methyl 4-(2,2,2-trifluoroethoxy)benzoate, moving beyond a simple data sheet to offer in-depth insights into its physicochemical properties, a robust and validated protocol for its synthesis, and a detailed roadmap for its analytical characterization. The methodologies and explanations are grounded in established chemical principles to empower researchers in their synthetic and developmental endeavors.
Section 1: Core Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application. This section details the structural identifiers and key physicochemical parameters of methyl 4-(2,2,2-trifluoroethoxy)benzoate.
Chemical Identity and Structure
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IUPAC Name: methyl 4-(2,2,2-trifluoroethoxy)benzoate
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Molecular Formula: C₁₀H₉F₃O₃
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CAS Number: 147531-33-3
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Molecular Weight: 234.17 g/mol
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Chemical Structure:
(Note: An illustrative structure, as a real-time generated image is not possible.)
Physicochemical Data Summary
The following table summarizes the key physical and computed properties of the molecule. Where direct experimental data is not available, values are estimated based on its close structural analog, ethyl 4-(2,2,2-trifluoroethoxy)benzoate, and other related compounds.
| Property | Value / Predicted Range | Source / Rationale |
| Molecular Weight | 234.17 g/mol | Calculated from Molecular Formula |
| Appearance | Colorless to light yellow liquid or low-melting solid | Predicted based on similar benzoate esters |
| Boiling Point | ~220-240 °C (at 760 mmHg) | Estimated from analogs like methyl 4-(trifluoromethoxy)benzoate[1] |
| Density | ~1.30 ± 0.06 g/cm³ | Predicted based on related structures[1] |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, DMSO, Methanol) | Based on general properties of benzoate esters[1] |
| XLogP3-AA | ~2.8 | Computed for the ethyl analog, expected to be similar[2] |
| Hydrogen Bond Acceptor Count | 3 | Computed |
| Hydrogen Bond Donor Count | 0 | Computed |
| Rotatable Bond Count | 4 | Computed |
| Topological Polar Surface Area | 35.5 Ų | Computed for the ethyl analog[2] |
Section 2: Synthesis and Purification
The synthesis of methyl 4-(2,2,2-trifluoroethoxy)benzoate is most reliably achieved via a Williamson ether synthesis. This approach is favored for its high efficiency, operational simplicity, and the commercial availability of the starting materials.
Rationale for Synthetic Strategy
The chosen protocol involves the reaction of methyl 4-hydroxybenzoate with a suitable 2,2,2-trifluoroethylating agent. This Sₙ2 reaction is highly effective because the phenolic proton of methyl 4-hydroxybenzoate is readily removed by a moderately strong base, creating a nucleophilic phenoxide. The subsequent attack on an electrophilic trifluoroethyl source proceeds efficiently. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is critical as it solvates the cation of the base, leaving the phenoxide anion highly reactive.
Detailed Experimental Protocol
Reaction: Methyl 4-hydroxybenzoate + 2,2,2-Trifluoroethyl tosylate → Methyl 4-(2,2,2-trifluoroethoxy)benzoate
Materials:
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Methyl 4-hydroxybenzoate (1.0 eq)
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2,2,2-Trifluoroethyl tosylate (1.1 eq)
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Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
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Solvent Addition: Add anhydrous DMF to the flask (approximately 5-10 mL per gram of methyl 4-hydroxybenzoate).
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Reagent Addition: Add 2,2,2-trifluoroethyl tosylate (1.1 eq) to the stirring suspension.
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Reaction: Heat the reaction mixture to 80-90 °C and maintain stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
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Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
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Washing: Combine the organic layers and wash twice with water, then once with brine. The aqueous washes remove the DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The resulting crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) is generally effective for isolating the pure product.
Synthetic Workflow Diagram
Caption: Williamson Ether Synthesis Workflow.
Section 3: Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system for structural verification.
Predicted Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
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δ 8.05 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the ester group.
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δ 6.95 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the trifluoroethoxy group.
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δ 4.40 (q, J = 8.0 Hz, 2H): Methylene protons (-OCH₂CF₃), showing quartet coupling to the three fluorine atoms.
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δ 3.90 (s, 3H): Methyl ester protons (-COOCH₃).
¹³C NMR (101 MHz, CDCl₃):
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δ 166.5: Ester carbonyl carbon (C=O).
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δ 162.0: Aromatic carbon attached to the ether oxygen.
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δ 131.5: Aromatic carbons ortho to the ester.
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δ 123.5 (q, J ≈ 277 Hz): Trifluoromethyl carbon (-CF₃), showing a strong quartet coupling to fluorine.
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δ 123.0: Aromatic carbon ipso to the ester group.
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δ 114.0: Aromatic carbons ortho to the ether.
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δ 66.0 (q, J ≈ 35 Hz): Methylene carbon (-OCH₂-), showing a quartet due to coupling with fluorine.
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δ 52.0: Methyl ester carbon (-OCH₃).
Infrared (IR) Spectroscopy (Liquid Film/KBr):
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~3000-2850 cm⁻¹: C-H stretching from aromatic and methyl groups.
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~1720 cm⁻¹: Strong C=O stretching vibration, characteristic of the ester functional group.[3]
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~1610, 1580, 1510 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~1250-1050 cm⁻¹: Strong, broad C-F and C-O stretching vibrations. The presence of multiple strong bands in this region is highly characteristic of a trifluoroethoxy group.
Mass Spectrometry (Electron Ionization, EI-MS):
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m/z 234: Molecular ion peak [M]⁺.
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m/z 203: Fragment corresponding to the loss of the methoxy group [-OCH₃].
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m/z 175: Fragment corresponding to the loss of the ester group [-COOCH₃].
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m/z 121: Key fragment [HOC₆H₄CO]⁺, representing the 4-hydroxybenzoyl cation, a common fragmentation pathway involving cleavage of the ether bond.
Characterization Logic Diagram
Caption: Integrated Spectroscopic Characterization Plan.
Section 4: Relevance and Applications in Drug Development
The structural features of methyl 4-(2,2,2-trifluoroethoxy)benzoate make it a valuable building block in pharmaceutical research.
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Metabolic Blocking: The trifluoroethyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. Placing it at a metabolically susceptible position (like a para-alkoxy group) can significantly increase the half-life and bioavailability of a drug candidate.[4]
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Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can lower the pKa of nearby functionalities and alter the molecule's dipole moment and lipophilicity (LogP). This allows for fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
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Versatile Synthetic Intermediate: The methyl ester is a versatile handle for further chemical elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, more complex esters, or other functional groups, making it a key intermediate in multi-step syntheses.[6][7] This scaffold is relevant in the development of selective modulators for various biological targets, including estrogen receptors.[7]
Conclusion
Methyl 4-(2,2,2-trifluoroethoxy)benzoate is more than just a chemical compound; it is a strategic tool for molecular design. Its synthesis is straightforward and reliable, and its structure can be unambiguously confirmed through standard analytical techniques. The insights provided in this guide equip researchers with the foundational knowledge and practical protocols necessary to confidently synthesize, characterize, and apply this valuable intermediate in the pursuit of novel therapeutics and advanced materials.
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